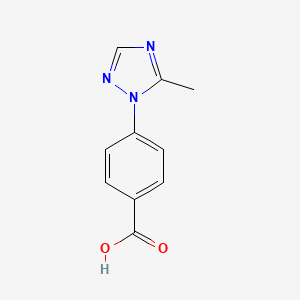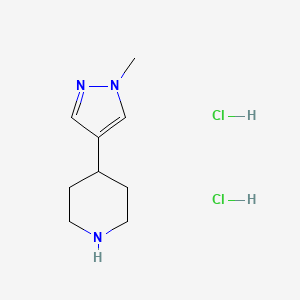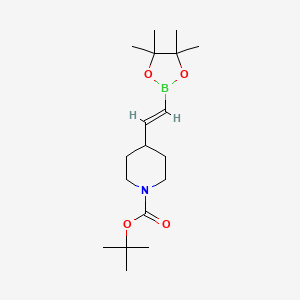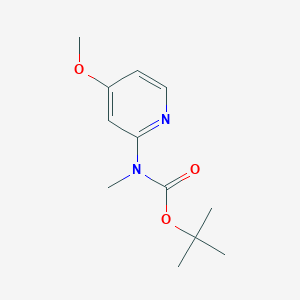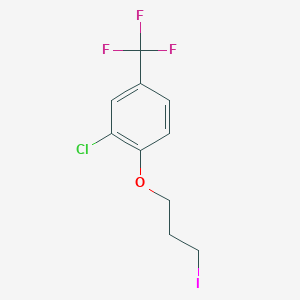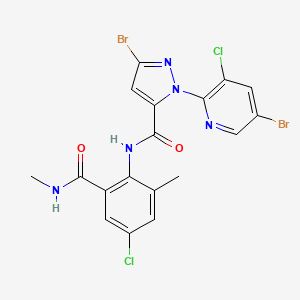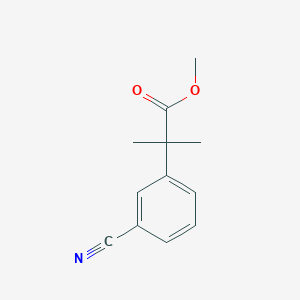
2-(3-氰基苯基)-2-甲基丙酸甲酯
描述
“Methyl 2-(3-cyanophenyl)-2-methylpropanoate” is a chemical compound with the linear formula C10H9NO2 . It is also known as "Methyl (3-cyanophenyl)acetate" .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura cross-coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-cyanophenyl)-2-methylpropanoate” includes a total of 32 bonds, 18 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include the generation of arynes , which are reactive intermediates in organic synthesis . Arynes engage in a diverse range of mechanistically distinct chemical reactions .科学研究应用
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : This compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
- Method : The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
- Results : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
-
Synthesis of Thiophene Derivatives
- Field : Medicinal Chemistry
- Application : Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Method : The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
- Results : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
-
Difluoromethylation
- Field : Organic Chemistry
- Application : This compound could potentially be used in difluoromethylation processes, which involve the formation of X–CF2H bonds where X is C (sp), C (sp2), C (sp3), O, N, or S .
- Method : The process involves the use of multiple difluoromethylation reagents .
- Results : The outcomes of these processes can vary widely depending on the specific reagents and conditions used .
-
Synthesis of Boron Reagents for Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : This compound could potentially be used in the synthesis of boron reagents for Suzuki–Miyaura coupling .
- Method : The process involves the use of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results : The outcomes of these processes can vary widely depending on the specific reagents and conditions used .
-
Pharmaceutical Intermediates
- Field : Pharmaceutical Chemistry
- Application : This compound could potentially be used as an intermediate in the synthesis of various pharmaceutical drugs .
- Method : The specific methods of application would depend on the particular drug being synthesized .
- Results : The outcomes of these processes can vary widely depending on the specific reagents and conditions used .
-
Material Science
- Field : Material Science
- Application : This compound could potentially be used in the development of new materials, such as polymers or resins .
- Method : The specific methods of application would depend on the particular material being developed .
- Results : The outcomes of these processes can vary widely depending on the specific reagents and conditions used .
未来方向
属性
IUPAC Name |
methyl 2-(3-cyanophenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2,11(14)15-3)10-6-4-5-9(7-10)8-13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCYJYYTVUBBRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-cyanophenyl)-2-methylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine](/img/structure/B1454766.png)
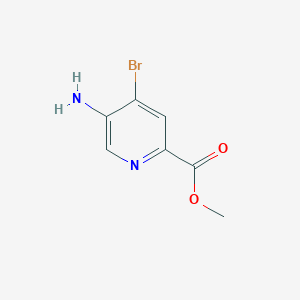
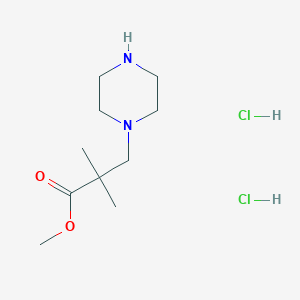

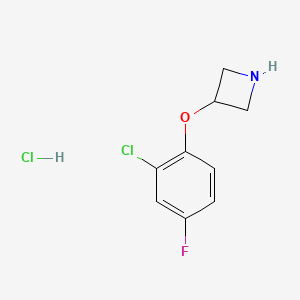
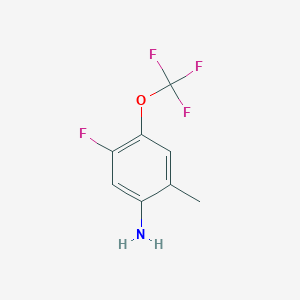
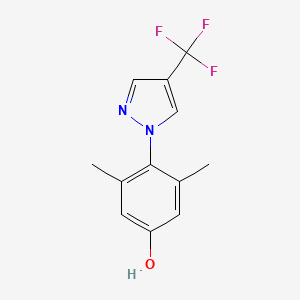
![(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1454779.png)
